N-(2-chloro-4-methylphenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
This compound belongs to the thieno[3,2-d]pyrimidin-4-one class, characterized by a fused thiophene-pyrimidine core. Key structural features include:
- Thieno[3,2-d]pyrimidin-4-one backbone: A bicyclic system with a sulfur atom in the thiophene ring and a ketone group at position 4 of the pyrimidine.
- Substituents:
- A 4-fluorophenylmethyl group at position 3 of the pyrimidine.
- A sulfanyl-acetamide side chain at position 2, linked to a 2-chloro-4-methylphenyl group.
Properties
IUPAC Name |
N-(2-chloro-4-methylphenyl)-2-[3-[(4-fluorophenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClFN3O2S2/c1-13-2-7-17(16(23)10-13)25-19(28)12-31-22-26-18-8-9-30-20(18)21(29)27(22)11-14-3-5-15(24)6-4-14/h2-10H,11-12H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNXYPGJWJHJSIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=C(C=C4)F)SC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClFN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-4-methylphenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thienopyrimidine core, followed by the introduction of the fluorophenyl and chloro-methylphenyl groups. Key steps include:
Formation of the Thienopyrimidine Core: This involves cyclization reactions using appropriate precursors under controlled conditions.
Introduction of the Fluorophenyl Group: This step often involves nucleophilic substitution reactions.
Attachment of the Chloro-Methylphenyl Moiety: This is typically achieved through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, automated reaction systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-4-methylphenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of sulfoxides or sulfones.
Reduction: This may result in the reduction of the thienopyrimidine core or other functional groups.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the specific substitution but may include the use of bases or acids as catalysts.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-(2-chloro-4-methylphenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: The compound is used in studies to understand its interactions with biological targets.
Materials Science: Its unique properties make it a candidate for use in advanced materials, such as organic semiconductors.
Mechanism of Action
The mechanism of action of N-(2-chloro-4-methylphenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs with modifications in the phenyl substituents, sulfanyl-acetamide side chains, or core heterocycles. Below is a detailed analysis:
Table 1: Structural and Molecular Comparisons
Key Findings
Substituent Effects on Activity: The 2-chloro-4-methylphenyl group in the target compound may enhance lipophilicity compared to the 2-trifluoromethylphenyl group in , which introduces stronger electron-withdrawing effects. The 4-fluorophenylmethyl substituent (target) vs.
Spectral and Analytical Comparisons: NMR Analysis: Compounds with similar cores (e.g., thieno[3,2-d]pyrimidin-4-one) show nearly identical chemical shifts for protons in conserved regions, but variations in substituents (e.g., benzothiazole in ) cause distinct shifts in regions A (protons 39–44) and B (protons 29–36) . Mass Spectrometry: Molecular networking (cosine score >0.8) confirms structural relatedness among analogs, but fragmentation patterns differ due to substituent diversity .
Synthetic Pathways :
- The target compound’s synthesis likely follows routes similar to , involving condensation of thio-pyrimidine intermediates with chloroacetamide derivatives.
- Substituent-specific reagents (e.g., 4-fluorobenzyl chloride vs. 2,4-difluorobenzylamine in ) dictate regioselectivity .
Biological Implications: Benzothiazole-containing analogs (e.g., ) exhibit enhanced bioavailability due to improved hydrogen-bonding capacity, while trifluoromethyl groups () may increase metabolic stability .
Biological Activity
N-(2-chloro-4-methylphenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews its biological activity based on various studies, including in vitro assays, mechanism of action, and structure-activity relationships.
Chemical Structure and Properties
The compound can be summarized by its molecular formula with a molecular weight of approximately 473.97 g/mol. The structure features a thienopyrimidine core with various substituents that influence its biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit key pathways involved in cancer cell proliferation and survival:
- VEGFR-2 and AKT Inhibition : The compound exhibits significant inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and AKT, both critical in tumor growth and metastasis. The IC50 values for these targets were found to be in the low micromolar range, indicating potent activity .
Cell Cycle Arrest and Apoptosis Induction
Flow cytometry analyses revealed that treatment with the compound leads to cell cycle arrest at specific phases:
- S Phase Arrest : A notable accumulation of cells was observed in the S phase, indicating that the compound may interfere with DNA synthesis.
- Apoptosis : The compound induced apoptosis as evidenced by increased caspase-3 activity, which is a hallmark of programmed cell death .
Cytotoxicity Assays
In vitro assays using various cancer cell lines have demonstrated the compound's cytotoxic effects:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HepG2 | 3.105 | Apoptosis induction |
| PC-3 | 3.023 | Cell cycle arrest |
These results suggest that the compound is more effective against liver cancer cells compared to prostate cancer cells, although it retains significant activity against both .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
- Chloro and Methyl Substituents : The presence of chloro and methyl groups enhances lipophilicity and receptor binding affinity.
- Thienopyrimidine Core : This core structure is essential for biological activity, providing a scaffold that interacts with target proteins involved in cancer progression.
Case Studies
In a comparative study assessing various thiophene derivatives, N-(2-chloro-4-methylphenyl)-2-{...} demonstrated superior antiproliferative effects compared to other derivatives tested. Notably, modifications to the phenyl ring influenced the overall potency and selectivity of the compound against different cancer cell lines .
Q & A
Q. Optimization Tips :
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution efficiency .
- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction rates .
- Monitoring : TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water mobile phase) ensures reaction progress .
Basic: What analytical techniques are critical for confirming structural integrity and purity?
Answer :
Spectroscopic Methods :
- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm, acetamide carbonyl at δ 170–175 ppm) .
- IR : Confirm functional groups (e.g., C=O stretch at 1650–1700 cm⁻¹, S–C=S at 600–700 cm⁻¹) .
Q. Crystallographic Methods :
- Single-Crystal X-ray Diffraction (SCXRD) : Resolve 3D structure using SHELX programs (e.g., SHELXL for refinement). For example, similar compounds show intramolecular N–H⋯N hydrogen bonds stabilizing folded conformations .
- Powder XRD : Assess crystallinity and polymorphism .
Q. Purity Assessment :
- HPLC : Retention time comparison with standards (e.g., 95% purity threshold) .
- Elemental Analysis : Match calculated vs. observed C, H, N, S content (±0.4%) .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?
Answer :
SAR Design Framework :
Structural Modifications : Vary substituents on the phenyl (e.g., chloro, fluoro, methyl) and pyrimidine rings (e.g., oxo, sulfanyl) to assess impact on activity .
Biological Assays :
- In Vitro : Screen against target enzymes (e.g., kinases) or cancer cell lines (e.g., MCF-7, IC₅₀ determination) .
- In Silico : Molecular docking (AutoDock Vina) to predict binding affinities to biological targets (e.g., EGFR kinase) .
Q. Example SAR Findings :
| Compound Modification | Biological Activity (IC₅₀, μM) | Key Reference |
|---|---|---|
| 4-Fluorophenyl substitution | 0.85 ± 0.12 (MCF-7) | |
| 3,5-Dimethylphenyl derivative | 1.23 ± 0.15 (EGFR inhibition) | |
| Chloro-to-methoxy replacement | Inactive (>50 μM) |
Data Interpretation : Correlate electronic (Hammett σ) and steric parameters with activity trends using QSAR models .
Advanced: How can contradictions in biological activity data across assays be resolved?
Answer :
Common Sources of Contradiction :
- Assay Conditions : Variability in pH, serum content, or incubation time (e.g., serum-free vs. 10% FBS media reduces false negatives) .
- Cell Line Heterogeneity : Use isogenic cell lines to control for genetic drift .
Q. Resolution Strategies :
Orthogonal Assays : Validate cytotoxicity (MTT assay) with apoptosis markers (Annexin V/PI staining) .
Dose-Response Curves : Use 8–12 concentration points to improve IC₅₀ accuracy .
Statistical Analysis : Apply ANOVA with post-hoc tests (Tukey’s HSD) to identify significant differences (p < 0.05) .
Case Study : A compound showed IC₅₀ = 1.2 μM in MTT assay but was inactive in colony formation. Resolution: Confirmed via flow cytometry that the effect was cytostatic, not cytotoxic .
Advanced: How can X-ray crystallography inform drug design for this compound?
Answer :
Crystallographic Workflow :
Data Collection : Use Bruker D8 Venture (Mo Kα, λ = 0.71073 Å) for high-resolution (<1.0 Å) data .
Structure Solution : SHELXT for phase problem resolution; SHELXL for refinement (R1 < 0.05) .
Analysis : Identify key interactions (e.g., hydrogen bonds, π-π stacking) with biological targets .
Q. Key Findings from Analogues :
- Intramolecular H-Bonding : Stabilizes bioactive conformation (e.g., N–H⋯N in pyrimidine ring) .
- Halogen Interactions : Chloro/fluoro substituents enhance binding to hydrophobic pockets (e.g., in kinase ATP-binding sites) .
Q. Table: Crystallographic Parameters for Analogues
| Compound | Space Group | Unit Cell (Å) | R-Factor | Reference |
|---|---|---|---|---|
| 4-Chlorophenyl | P21/c | a=18.220, b=8.118, c=19.628 | 0.050 | |
| 3-Chlorophenyl | P21/c | a=16.532, b=7.894, c=18.921 | 0.062 |
Basic: What are the recommended storage and handling protocols to ensure compound stability?
Q. Answer :
- Storage : -20°C in amber vials under argon to prevent oxidation/hydrolysis .
- Solubility : DMSO stock solutions (10 mM) stored at -80°C; avoid freeze-thaw cycles (>3 cycles reduce stability) .
- Stability Testing : Monitor via HPLC every 3 months; degradation >5% warrants repurification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
